n5-Iminoethyl-l-ornithine
Overview
Description
“N5-Iminoethyl-l-ornithine” is a molecule with the molecular formula C7H15N3O2 . It is also known as L-NIO and has a molecular weight of 173.21 g/mol . It is a L-alpha-amino acid . It has been used to study the effects of the cytotoxic drug paclitaxel and carbachol (a cholinergic agonist) to induce death in breast tumor MCF-7 cells and the role of nitric oxide synthase (NOS) in this effect .
Molecular Structure Analysis
The molecule has a defined stereo center . The IUPAC name for the molecule is (2S)-2-amino-5-(1-aminoethylideneamino)pentanoic acid .
Physical And Chemical Properties Analysis
“N5-Iminoethyl-l-ornithine” has an average mass of 173.213 Da and a monoisotopic mass of 173.116425 Da .
Scientific Research Applications
1. Rheumatoid Arthritis Research
- Application Summary: N-α-benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide (Cl-amidine), a pan-PAD inhibitor, has been used to study its effects on the development of arthritis and autoimmunity in the murine collagen-induced arthritis (CIA) model .
- Methods of Application: Mice in the CIA model were treated with Cl-amidine from days 0–35 .
- Results: Cl-amidine treatment reduced total synovial and serum citrullination, decreased clinical disease activity by approximately 50%, and significantly decreased IgG2a anti-mouse type II collagen Abs .
2. Pseudomonas Aeruginosa Infections Treatment
- Application Summary: L-ornithine-N5-monooxygenase (PvdA), an enzyme involved in the biosynthesis of pyoverdine that catalyzes the FAD-dependent hydroxylation of the side chain amine of ornithine, has been targeted for the treatment of Pseudomonas aeruginosa infections .
- Methods of Application: A total of 15 drugs that are similar in structure to L-ornithine, the substrate of PvdA, and 30 drugs that are sub-structures of L-ornithine were virtually docked against PvdA .
- Results: N-2-succinyl ornithine and cilazapril were found to be the top binders with a binding energy of -12.8 and -9.1 kcal mol −1, respectively .
3. Breast Tumor Research
- Application Summary: L-N5-(1-Iminoethyl) ornithine hydrochloride has been used to study the effects of the cytotoxic drug paclitaxel and carbachol (a cholinergic agonist) to induce death in breast tumor MCF-7 cells .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
4. Inhibition of Iron Sequestration in Pseudomonas Aeruginosa
- Application Summary: Pseudomonas aeruginosa is an opportunistic pathogen that can cause acute and severe infections. A promising strategy is the inhibition of iron sequestration in the bacteria .
- Methods of Application: A total of 15 drugs that are similar in structure to l-ornithine, the substrate of PvdA, and 30 drugs that are sub-structures of l-ornithine were virtually docked against PvdA .
- Results: N-2-succinyl ornithine and cilazapril were found to be the top binders with a binding energy of −12.8 and −9.1 kcal mol −1, respectively .
5. Inhibition of Nitric Oxide Synthase Isoforms
- Application Summary: L-NIO (N 5-(1-Iminoethyl)-L-ornithine, dihydrochloride) is a potent, irreversible inhibitor of nitric oxide synthase isoforms .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
6. Treatment of Murine Collagen-Induced Arthritis
- Application Summary: N-α-benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide (Cl-amidine), a pan-PAD inhibitor, has been used to study its effects on the development of arthritis and autoimmunity in the murine collagen-induced arthritis (CIA) model .
- Methods of Application: Mice in the CIA model were treated with Cl-amidine from days 0–35 .
- Results: Cl-amidine treatment reduced total synovial and serum citrullination, decreased clinical disease activity by approximately 50%, and significantly decreased IgG2a anti-mouse type II collagen Abs .
properties
IUPAC Name |
(2S)-2-amino-5-(1-aminoethylideneamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2/c1-5(8)10-4-2-3-6(9)7(11)12/h6H,2-4,9H2,1H3,(H2,8,10)(H,11,12)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZFAUAYFLEHRC-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCCC(C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NCCC[C@@H](C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50958082 | |
Record name | L-NIO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50958082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n5-Iminoethyl-l-ornithine | |
CAS RN |
36889-13-1, 150403-88-6 | |
Record name | N5-(1-Iminoethyl)-L-ornithine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36889-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N(G)-Iminoethylornithine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036889131 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N(G)-Iminoethylornithine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03305 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | L-NIO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50958082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-N5-(1-Iminoethyl)ornithine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N5-(1-Iminoethyl)-L-ornithine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ6P9GL3YT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.